Enantiomeric Purity in Chemoenzymatic Synthesis
A scalable chemoenzymatic route to the (R)-enantiomer of 2-Amino-1-furan-2-yl-ethanol achieves an enantiomeric excess (ee) of >99.5%, in stark contrast to the racemic mixture (ee = 0%) that is commercially available under CAS 2745-22-4. This demonstrates that while the racemate is suitable for general synthetic use, access to a highly enantioenriched form is feasible for applications requiring absolute stereochemical control [1].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 0% (racemic mixture) |
| Comparator Or Baseline | (R)-2-Amino-1-(furan-2-yl)ethanol (enantiopure standard) |
| Quantified Difference | >99.5% ee achievable for the enantiopure form vs. 0% for the racemate |
| Conditions | Chemoenzymatic synthesis using hydroxynitrile lyase from Hevea brasiliensis, followed by NaBH₄ reduction; scalable to kilogram quantities [1] |
Why This Matters
Procurement of the racemate (CAS 2745-22-4) provides a cost-effective starting point for early-stage research, while the demonstrated scalability of the enantiopure synthesis ensures a viable path to higher-value chiral intermediates.
- [1] Purkarthofer, T., Pabst, T., van den Broek, C., Griengl, H., Maurer, O., & Skranc, W. (2006). Large-Scale Synthesis of (R)-2-Amino-1-(2-furyl)ethanol via a Chemoenzymatic Approach. Organic Process Research & Development, 10(3), 618-621. View Source
